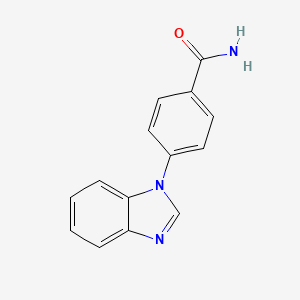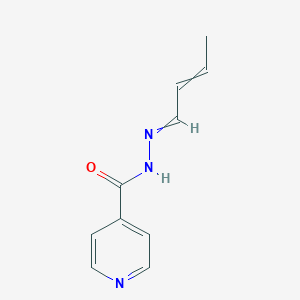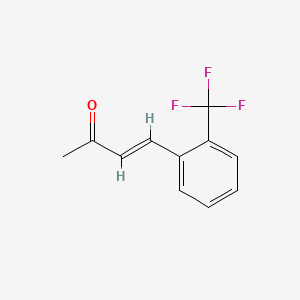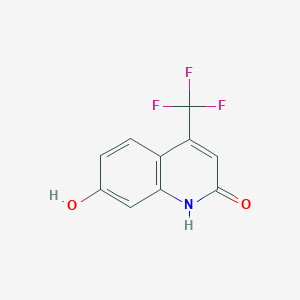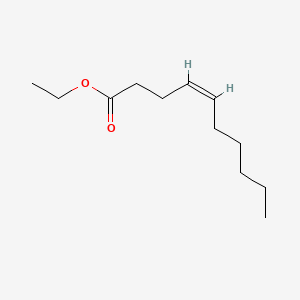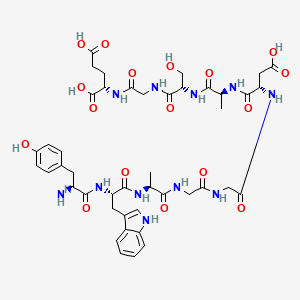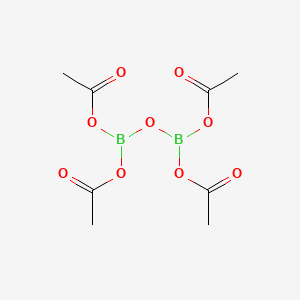
Tetraacetyl diborate
Descripción general
Descripción
Tetraacetyl diborate is an organoboron compound with the molecular formula (CH3COO)2BOB(CH3COO)2 . It was discovered accidentally in the 1950s during an attempt to make boron triacetate .
Synthesis Analysis
Tetraacetyl diborate is synthesized by reacting boric acid and acetic anhydride around 75 °C (167 °F) under nitrogen. This reaction produces tetraacetyl diborate and acetic acid . The reaction can be represented as follows:Molecular Structure Analysis
The molecular structure of Tetraacetyl diborate has been solved using three-dimensional X-ray diffractometer data . The crystals are monoclinic, space group P 2 1 / c, with a = 7·528, b = 8·231, c = 19·891 Å, β= 96·0°, Z = 4 . Two distorted tetrahedra sharing a vertex are present in the molecule .Chemical Reactions Analysis
Tetraacetyl diborate reacts with methanol to form water and diacetyl methoxyboron .Physical And Chemical Properties Analysis
Tetraacetyl diborate appears as colorless needles . It has a molar mass of 273.80 g·mol−1 . It has a melting point of 147 °C (297 °F; 420 K) . It is soluble in most organic solvents .Aplicaciones Científicas De Investigación
Chemical Properties and Reactions
- Tetraacetyl diborate in acetonitrile reacts with sodium acetate to form a compound with cyclic anions, indicating potential uses in chemical synthesis and analysis of complex molecular structures (Lehmann, Kessler, Denecke, & Nickl, 1965).
Catalysis
- As a catalyst, tetraacetyl diborate effectively promotes high-yielding cycloadditions of unesterified acrylic acids without competing olefin polymerization, beneficial in sustainable chemistry and engineering (Zhang, Kriegel, & Frost, 2016).
Material Enhancement
- In a study, triacetin and a borate compound were used to enhance the mechanical properties and thermal resistance of polymer blends, suggesting potential applications in material science and engineering (Phuong et al., 2014).
Biomedical and Environmental Applications
- The study of the Airwave Health Monitoring Study highlights the importance of tetraacetyl diborate in understanding environmental and occupational health impacts (Elliott et al., 2014).
Bleaching and Cleaning Applications
- Tetraacetyl diborate is identified as a potential component in environmentally friendly bleaching systems, which may lead to advancements in the development of sustainable cleaning products (Janicot, Bouchu, Descotes, & Wong, 1996).
Propiedades
IUPAC Name |
[acetyloxy(diacetyloxyboranyloxy)boranyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12B2O9/c1-5(11)15-9(16-6(2)12)19-10(17-7(3)13)18-8(4)14/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJHYNIVOZEJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OB(OC(=O)C)OC(=O)C)(OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12B2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416100 | |
| Record name | Tetraacetyl diborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraacetyl diborate | |
CAS RN |
5187-37-1 | |
| Record name | Tetraacetyl diborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does tetraacetyl diborate act as a Lewis acid catalyst, and what advantages does it offer in organic synthesis?
A2: Tetraacetyl diborate functions as a Lewis acid catalyst due to the electron-deficient boron atoms within its structure []. It effectively catalyzes cycloaddition reactions involving unesterified acrylic acids, even under solvent-free conditions []. This is significant because it avoids the potential hazards of competing polymerization reactions that can occur with traditional Lewis acid catalysts in the presence of acrylic acids [].
Q2: Are there any specific examples of reactions where tetraacetyl diborate has shown improved outcomes?
A3: While the provided research papers focus on the general catalytic properties of tetraacetyl diborate, they highlight its effectiveness in promoting cycloaddition reactions with unesterified acrylic acids []. The ability to perform these reactions without solvent and with reduced polymerization risks makes tetraacetyl diborate a potentially valuable tool in organic synthesis.
Q3: Beyond its use as a catalyst, has tetraacetyl diborate been explored for other applications?
A4: Research on tetraacetyl diborate has also delved into its complexation behavior. For instance, it forms a complex with sodium acetate in acetonitrile solution, resulting in the formation of the [(CH3COO)5B2O]- anion []. This finding suggests potential applications of tetraacetyl diborate in coordination chemistry and material science.
Q4: What analytical techniques are commonly employed to characterize and study tetraacetyl diborate?
A5: Infrared (IR) spectroscopy plays a crucial role in confirming the structure of tetraacetyl diborate and its complexes. For example, the presence of the cyclic [(CH3COO)5B2O]- anion in the complex formed with sodium acetate is confirmed through IR spectral analysis []. This highlights the importance of spectroscopic methods in understanding the structure and properties of this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl-[3-[2-(3-trimethylsilyl-3H-inden-1-yl)ethyl]-1H-inden-1-yl]silane](/img/structure/B1623462.png)
![[(2,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,5-dinitrobenzoate](/img/structure/B1623463.png)

